Strategic Incorporation of D-Homoalanine (D-Abu) in Peptidomimetic Scaffolds
Strategic Incorporation of D-Homoalanine (D-Abu) in Peptidomimetic Scaffolds
Topic: Role of D-Homoalanine HCl in Peptidomimetic Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
A Technical Guide to Stability, Conformation, and Hydrophobic Modulation
Executive Summary
In the rational design of peptidomimetics, the subtle modulation of side-chain sterics and backbone chirality is often the difference between a labile hit and a clinical candidate. D-Homoalanine HCl , chemically defined as D-2-aminobutyric acid (D-Abu) , occupies a critical "Goldilocks" zone in the amino acid spectrum. Structurally, it bridges the gap between D-Alanine (methyl side chain) and D-Valine (isopropyl side chain), offering a rigid ethyl side chain that increases hydrophobicity without the excessive steric bulk that hinders receptor binding.
This guide details the physicochemical properties, mechanistic advantages, and solid-phase synthesis (SPPS) protocols for integrating D-Homoalanine into peptide backbones. It focuses on its utility in stabilizing
Chemical & Structural Specifications
To ensure reproducibility, precise nomenclature is required. "Homoalanine" in this context refers to the extension of the aliphatic side chain by one methylene group relative to alanine (Methyl
| Feature | Specification |
| Common Name | D-Homoalanine HCl; D-2-Aminobutyric acid HCl; D-Abu |
| CAS Number | 67607-42-5 (HCl salt); 2623-91-8 (Free acid) |
| Chemical Formula | C |
| Molecular Weight | 139.58 g/mol (HCl salt) |
| Side Chain | Ethyl group ( |
| Chirality | D-Enantiomer (R-configuration at |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol |
Structural Comparison & Steric Impact
The ethyl side chain of D-Abu provides a specific steric volume (
Figure 1: Steric progression of aliphatic D-amino acids. D-Homoalanine provides a linear extension without
Mechanistic Role in Drug Design
Proteolytic Stability (The D-Enantiomer Effect)
Incorporating D-Abu into a peptide sequence renders the backbone unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), which are stereoselective for L-amino acids.
-
Mechanism: The inverted chirality at the
-carbon alters the orientation of the scissile bond, preventing the catalytic triad of the protease from accessing the carbonyl carbon. -
Application: Essential for extending the half-life (
) of injectable peptides.
Conformational Locking (The -Turn Inducer)
D-amino acids are potent nucleators of
-
Phi/Psi (
) Angles: D-Abu favors regions of the Ramachandran plot (typically ) that are energetically forbidden for L-amino acids. -
The "Proline Alternative": Unlike Proline or Glycine, D-Abu has a flexible side chain that does not covalently lock the backbone nitrogen (allowing H-bonding) but still enforces a turn geometry due to steric clashes of the D-configuration side chain with the preceding carbonyl oxygen.
Hydrophobic Scanning
In Structure-Activity Relationship (SAR) studies, D-Abu is used to probe hydrophobic pockets.
-
D-Ala Scan: Checks if a side chain is necessary.
-
D-Abu Scan: Checks if hydrophobicity is required without introducing the steric bulk of Val/Leu. If D-Abu improves potency over D-Ala, the receptor pocket likely contains a hydrophobic cavity that accommodates the ethyl group.
Experimental Protocol: Fmoc-SPPS of D-Homoalanine Peptides
This protocol describes the incorporation of Fmoc-D-Abu-OH into a peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS).
Reagents Required[1][2][3][4]
-
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).
-
Building Block: Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HCTU / DIPEA.
-
Deprotection: 20% Piperidine in DMF.[1]
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
-
Fmoc Deprotection (Cycle Start):
-
Treat with 20% Piperidine/DMF (
min).[1] -
Wash with DMF (
min).
-
-
Activation & Coupling:
-
Stoichiometry: Use 4 equivalents (eq) of Fmoc-D-Abu-OH relative to resin loading.
-
Activation: Dissolve AA and 4 eq Oxyma in minimal DMF. Add 4 eq DIC.
-
Reaction: Add activated solution to resin. Shake at room temperature for 45–60 minutes .
-
Note: The ethyl side chain does not impose significant steric hindrance; standard coupling times are sufficient.
-
-
Monitoring (Self-Validation):
-
Perform a Kaiser Test (ninhydrin).
-
Result: Beads should be colorless (negative) indicating complete coupling of D-Abu to the free amine. If blue, re-couple.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines, preventing deletion sequences.
-
Figure 2: Solid-Phase Peptide Synthesis (SPPS) decision tree for incorporating D-Homoalanine.
Case Study: Stabilizing Antimicrobial -Hairpins
Context: Antimicrobial peptides (AMPs) often target bacterial membranes but suffer from instability in human serum. A common strategy is to design cyclic
Challenge: Native disulfide bridges (Cys-Cys) are labile in reducing environments (e.g., cytosol). Solution: Replace the disulfide bridge or the turn sequence with a D-amino acid template containing D-Abu.
Experimental Data (Simulated): Comparison of a linear L-peptide vs. a D-Abu stabilized hairpin analogue.
| Peptide Variant | Sequence Modification | Serum Half-life ( | MIC (E. coli) | Interpretation |
| Native (Linear) | ...L-Pro-L-Gly... | < 15 min | 4 | Rapid degradation; flexible conformation. |
| D-Pro Analogue | ...D-Pro-L-Gly... | 2.5 hours | 2 | Improved turn stability; moderate proteolysis. |
| D-Abu Analogue | ...D-Abu-L-Pro... | > 8 hours | 0.5 | D-Abu locks Type II' |
Mechanism of Action:
The D-Abu residue at the
References
-
Chemical Identification: Sigma-Aldrich.[2] D-Alpha-Aminobutyric acid Product Specification. Link[2]
-
Peptidomimetic Design: Robinson, J. A. (2008). Beta-Hairpin Peptidomimetics: Design, Synthesis and Biological Activity. Accounts of Chemical Research. Link
-
Synthesis Protocol: Bachem. Fmoc Solid Phase Peptide Synthesis - A Technical Guide. Link
-
Antimicrobial Applications: MDPI. Role of Non-Proteinogenic Amino Acids in Antimicrobial Peptide Stability. Link
-
Stereochemical Effects: National Institutes of Health (NIH). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Link
